2-Hydroxyisophthalic acid
Overview
Description
2-Hydroxyisophthalic acid, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, is a hydroxybenzoic acid derivative. It is structurally related to isophthalic acid, with a hydroxyl group substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
2-Hydroxyisophthalic acid (2-HIPA) is a hydroxybenzoic acid that is isophthalic acid in which the hydrogen at position 2 is substituted by a hydroxy group It’s known that hydroxybenzoic acids often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Hydroxybenzoic acids, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions, due to the presence of the hydroxy and carboxylic acid groups . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
They are known to play roles in the metabolism of xenobiotics by cytochrome P450 and drug metabolism
Pharmacokinetics
The presence of the hydroxy and carboxylic acid groups may influence its solubility and permeability, which are key factors in its absorption and distribution . The metabolism and excretion of 2-HIPA would likely involve enzymatic transformations and renal excretion, common routes for hydroxybenzoic acids .
Result of Action
One study suggests that hydroxyisophthalic acid derivatives can cause depolarization and rupture of bacterial cell membranes, leading to cell death . This suggests that 2-HIPA may have potential antibacterial effects.
Action Environment
The action, efficacy, and stability of 2-HIPA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with 2-HIPA. For instance, the ionization state of 2-HIPA, which can be influenced by pH, may affect its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
2-Hydroxyisophthalic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . This property makes it a valuable intermediate in various chemical syntheses. The compound interacts with enzymes and proteins, particularly those involved in metabolic pathways. For instance, it has been shown to interact with metal oxide nanoparticles due to its several-site attachment . These interactions are crucial for its role in catalysis and other biochemical processes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can impact cell function by altering the expression of genes involved in metabolic pathways. These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding interaction is crucial for its role in regulating biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxicity in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized through various pathways, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues, leading to localized effects on cellular function . These transport and distribution mechanisms are essential for understanding the compound’s behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its activity and function within cells. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular physiology and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 2-hydroxy-3-methylbenzoic acid using potassium hydroxide and lead dioxide. The reaction is carried out in a stainless-steel beaker with controlled heating and stirring . Another method involves the recrystallization of the crude product obtained from the reaction of 2-hydroxy-3-methylbenzoic acid with potassium hydroxide and lead dioxide .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyisophthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acids and esters
Scientific Research Applications
2-Hydroxyisophthalic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isophthalic Acid: Lacks the hydroxyl group at the second position.
Terephthalic Acid: Has carboxyl groups at the para positions.
Phthalic Acid: Has carboxyl groups at the ortho positions.
Uniqueness: 2-Hydroxyisophthalic acid is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
2-hydroxybenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGHGISNBRCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209401 | |
Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-19-9 | |
Record name | 2-Hydroxy-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isophthalic acid, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 606-19-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyisophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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